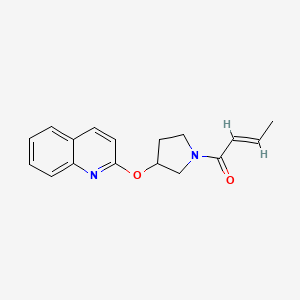

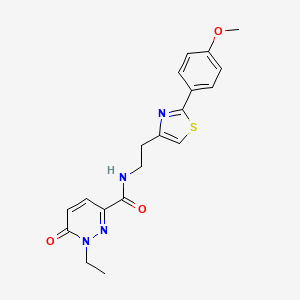

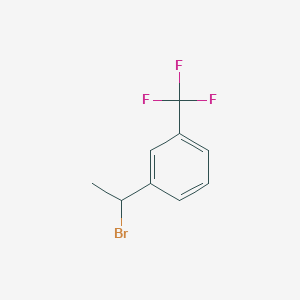

![molecular formula C13H14BrN3OS B2750794 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea CAS No. 1286696-75-0](/img/structure/B2750794.png)

1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea” is a chemical compound with the linear formula C7H6BrN3S . It is related to a series of compounds known as 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives .

Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of intermediates . The process includes the acylation of 2-amino-6-bromobenzothiazole using a previously reported method . Further Suzuki cross-coupling reactions of acylated 6-bromo-2-aminobenzothiazole are currently being studied .Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C7H6BrN3S . More detailed structural analysis would require specific spectroscopic data such as IR and NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation and Suzuki cross-coupling . The specific reactions and conditions would depend on the particular derivatives being synthesized .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 244.114 . More detailed properties would require specific experimental data.Scientific Research Applications

Microwave Promoted Synthesis

Zheng Li et al. (2008) developed an environmentally benign synthesis method for 2-Aminobenzothiazoles and their urea derivatives, using tetrabutylammonium tribromide under microwave irradiation. This method offers advantages like the absence of hazardous chemicals, rapid reaction rates, high yields, and simple work-up procedures (Zheng Li et al., 2008).

Anticonvulsant Activity

V. Ugale et al. (2012) synthesized and evaluated quinazolino-benzothiazoles for anticonvulsant activity. Notably, specific derivatives showed significant activity against tonic and clonic seizures without demonstrating neurotoxicity or hepatotoxicity (V. Ugale et al., 2012).

Antimicrobial and Antioxidant Activities

E. Menteşe et al. (2015) studied benzimidazole derivatives containing benzothiazole, demonstrating α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives exhibited potent ABTS and DPPH scavenging activities, with notable efficacy against Gram-positive and Gram-negative bacteria (E. Menteşe et al., 2015).

Organic Acid–Base Adducts

Shouwen Jin et al. (2014) prepared organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine with various organic acids, elucidating their structure through X-ray diffraction analysis, IR, and elemental analysis. These compounds display 1D–3D framework structures due to strong hydrogen bonds and other noncovalent interactions (Shouwen Jin et al., 2014).

Antibacterial Agents

M. Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, displaying promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were non-cytotoxic at concentrations demonstrating antibacterial activity (M. Palkar et al., 2017).

Cyclization and Synthesis

P. Dao et al. (2018) explored microwave-assisted cyclization under mildly basic conditions to synthesize benzo[c]chromen-6-ones and their analogues, showcasing the efficiency of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in producing these compounds in moderate yields (P. Dao et al., 2018).

Safety and Hazards

Future Directions

Future research directions could include further study of the synthesis process, exploration of the compound’s mechanism of action, and investigation of its potential applications. For example, related compounds have shown promising antibacterial activity , suggesting potential use in medical or pharmaceutical applications.

Mechanism of Action

- Thiazoles, in general, have been found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .

- Thiazoles can serve as ligands for estrogen receptors, inhibit platelet aggregation, and impact enzymes like urokinase and poly (ADP-ribose) polymerase-1 .

Target of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which include this compound, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)-3-cyclopentylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS/c14-8-5-6-10-11(7-8)19-13(16-10)17-12(18)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOHWVMUSNUUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

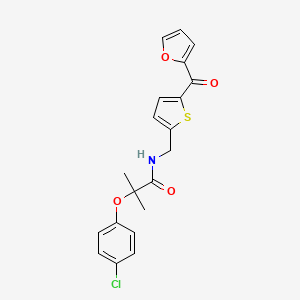

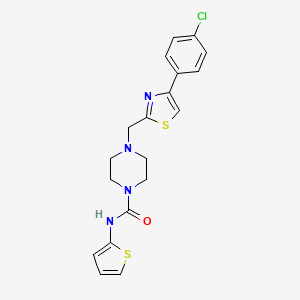

![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)

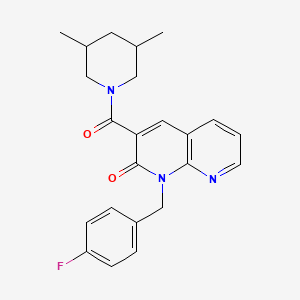

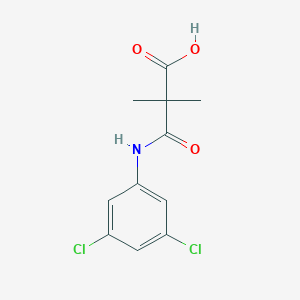

![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)

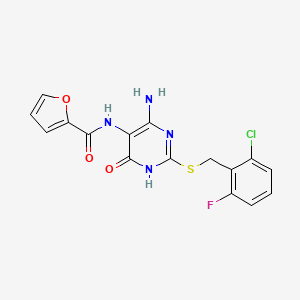

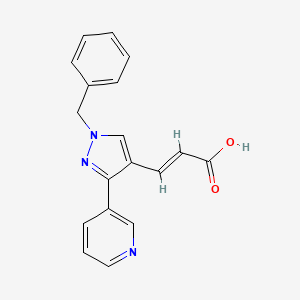

![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)